molecular formula C10H8N2O B3111540 2-(5-Pyrimidinyl)phenol CAS No. 18313-50-3

2-(5-Pyrimidinyl)phenol

Cat. No.: B3111540
CAS No.: 18313-50-3
M. Wt: 172.18 g/mol
InChI Key: PSCGEKGADFDYRW-UHFFFAOYSA-N
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Description

The Significance of Pyrimidine (B1678525) and Phenol (B47542) Scaffolds in Organic Synthesis and Functional Molecules

The importance of 2-(5-Pyrimidinyl)phenol in chemical science is rooted in the individual significance of its constituent parts: the pyrimidine and phenol scaffolds.

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound containing two nitrogen atoms. ajchem-a.comrsc.org This ring system is a cornerstone of biochemistry, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. ajchem-a.comwikipedia.org Beyond their biological role, pyrimidine derivatives are a major focus in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov The versatility of the pyrimidine ring allows for the synthesis of a vast library of compounds with diverse biological and chemical applications. ajchem-a.comresearchgate.net

The phenol scaffold , an aromatic ring bearing a hydroxyl group, is another privileged structure in chemistry. rsc.org Phenolic compounds are widespread in nature and are known for their antioxidant, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net In organic synthesis, the phenol moiety is highly versatile. units.it The hydroxyl group can direct electrophilic aromatic substitution, and its acidity allows it to act as a nucleophile or be converted into an ether or ester. rsc.orgevitachem.com This reactivity has made phenols essential building blocks for pharmaceuticals, polymers, and other functional materials. researchgate.netevitachem.com

The fusion of these two scaffolds in this compound creates a molecule with a rich chemical character, possessing the potential for hydrogen bonding, metal coordination, and various substitution reactions, making it a valuable tool in synthetic and medicinal chemistry.

Historical Development and Foundational Research on this compound

The historical context of this compound is best understood within the broader evolution of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who first synthesized pyrimidine derivatives. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org

While foundational research on the parent pyrimidine and phenol structures dates back over a century, specific, highly functionalized derivatives like this compound are products of more recent synthetic advancements. There is no singular, landmark study that marks the "discovery" of this specific compound; rather, it emerged from the ongoing exploration of heterocyclic chemistry and the development of new synthetic methodologies. Its inclusion in chemical supplier catalogs and its recent application in specialized reactions indicate its identity as a modern research chemical. The synthesis of related structures, such as 2-(pyrazolo[1,5-a]pyrimidinyl)phenols, has been described in the literature, showcasing the chemical community's interest in this class of bi-functional molecules. researchgate.net

Current Research Trajectories and Academic Relevance of this compound

The current academic relevance of this compound is highlighted by its innovative use in the field of organic synthesis. A significant research trajectory involves its application as a temporary directing group (TDG) to facilitate metal-catalyzed C-H functionalization. sigmaaldrich.com

C-H functionalization is a powerful strategy for modifying complex molecules, but controlling the site of the reaction (regioselectivity) is a major challenge. rsc.org Traditionally, this is achieved by installing a directing group onto the molecule, which guides the catalyst to a specific C-H bond. However, this requires additional synthetic steps to add and later remove the directing group. sigmaaldrich.com

Research from the laboratory of Deb Maiti has demonstrated that this compound can act as a transient co-catalyst that directs reactions without the need for covalent attachment to the substrate. sigmaaldrich.com It has been shown to be particularly effective for the palladium-catalyzed meta-C-H allylation of arenes. sigmaaldrich.com This approach simplifies the synthetic process, making it more efficient and atom-economical. sigmaaldrich.com

The ability of this compound to promote site-selectivity through non-covalent interactions represents a significant advance in catalysis and synthetic methodology. This role as an effective TDG is the primary driver of its current academic relevance, positioning it as a valuable tool for chemists seeking to perform precise modifications on complex aromatic systems. sigmaaldrich.com Future research may further explore its potential in other catalytic systems or as a scaffold for developing new functional materials and biologically active agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGEKGADFDYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Pyrimidinyl Phenol and Its Derivatization

Direct Functionalization Approaches to the 2-(5-Pyrimidinyl)phenol Core

The construction of the central this compound scaffold relies on forming the key carbon-carbon bond between the phenyl and pyrimidinyl rings. This can be accomplished by coupling pre-formed rings, building the pyrimidine (B1678525) ring onto a phenolic precursor, or by carefully controlled substitution reactions.

Cross-Coupling Reactions in the Construction of the Pyrimidinyl-Phenol Linkage

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the aryl-heteroaryl bond in this compound. These methods typically involve the reaction of an organometallic reagent derived from one ring with a halogenated or otherwise activated version of the other ring.

Prominent examples of applicable cross-coupling strategies include:

Suzuki Coupling: This reaction would involve coupling a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a 2-hydroxyphenylboronic acid or its esters. The phenolic hydroxyl group often requires protection (e.g., as a methoxy (B1213986) or silyl (B83357) ether) prior to the coupling reaction to prevent interference with the catalytic cycle.

Hiyama Coupling: This method utilizes organosilanes as the organometallic partner. For instance, the palladium-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes has been demonstrated as an effective way to form C-C bonds on the pyrimidine ring. semanticscholar.org This methodology could be adapted for the C5 position, coupling a 5-halopyrimidine with an organosilane like trimethoxy(2-methoxyphenyl)silane. A subsequent deprotection step would reveal the phenolic hydroxyl group.

Buchwald-Hartwig Amination Analogy: While the Buchwald-Hartwig reaction is primarily used for C-N bond formation, the underlying principles of palladium-catalyzed coupling of aryl halides are instructive. scienceopen.com The development of catalysts for C-C bond formation under similar conditions continues to expand the scope of these reactions to include challenging substrates.

A representative table of cross-coupling conditions is shown below.

Coupling ReactionPyrimidine SubstratePhenol (B47542) SubstrateCatalyst/LigandBaseTypical Yield
Suzuki Coupling5-Bromopyrimidine2-(Methoxymethoxy)phenylboronic acidPd(PPh₃)₄Na₂CO₃Good to Excellent
Hiyama Coupling5-IodopyrimidineTrimethoxy(2-methoxyphenyl)silanePdCl₂/PCy₃TBAFModerate to Good semanticscholar.org
Stille Coupling5-Bromopyrimidine2-(Tributylstannyl)anisolePd(PPh₃)₄-Good

Heterocyclic Ring Synthesis Leading to the 5-Pyrimidinyl Moiety

An alternative to coupling two pre-existing rings is the de novo synthesis of the pyrimidine ring on a functionalized phenol precursor. This approach builds the heterocyclic moiety from acyclic fragments, ensuring the correct placement of the phenolic group from the start.

A common and adaptable method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine. nih.govorganic-chemistry.org To synthesize this compound, this would involve a precursor such as a 3-(2-hydroxyphenyl)-1,3-dicarbonyl derivative reacting with formamidine (B1211174) or a related ammonia (B1221849) source. This strategy offers the advantage of installing the phenolic group at the desired position early in the synthetic sequence.

A recently developed "deconstruction-reconstruction" strategy offers a novel way to diversify existing pyrimidine structures. nih.gov This method involves activating a pre-existing pyrimidine into a pyrimidinium salt, which can be cleaved to an iminoenamine—a surrogate for a 1,3-dicarbonyl compound. This intermediate can then be recyclized with various amidines or other reagents to form a new, diversified pyrimidine ring while preserving the core molecular scaffold. nih.gov This could potentially be applied to a precursor to introduce the 5-(2-hydroxyphenyl) substituent.

Regioselective Substitution Strategies for this compound Precursors

The synthesis of this compound can also be approached by preparing a functionalized pyrimidine ring and then performing a regioselective substitution. The electronic nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. researchgate.net

However, in many di- or poly-substituted pyrimidines, the C4 and C6 positions are often more reactive towards nucleophiles than the C5 position. google.comacs.org Therefore, achieving direct C5 substitution can be challenging. Modern synthetic methods have provided solutions to this problem:

Directed Metalation: The use of organolithium or magnesium reagents can achieve regioselective functionalization. For example, the successive magnesiation of 2-bromopyrimidine (B22483) using TMPMgCl·LiCl has been shown to allow for sequential and selective functionalization at the C4, C6, and ultimately the C5 positions. thieme-connect.de This allows for the introduction of a suitable group at C5 that can then participate in a cross-coupling reaction.

ortho-Directed Lithiation: For pyrimidine derivatives that already possess a directing group, ortho-lithiation can be a powerful tool for functionalization at the C5 position. acs.org

The general reactivity patterns for nucleophilic substitution on a generic dichloropyrimidine are summarized below.

PositionRelative Reactivity to SNArControlling Factors
C4/C6HighMost electronically deficient positions, readily attacked by nucleophiles. researchgate.netgoogle.com
C2ModerateLess reactive than C4/C6 but more susceptible than C5. acs.org
C5LowGenerally unreactive to direct SNAr unless activated by adjacent electron-withdrawing groups. Functionalization often requires metalation strategies. thieme-connect.deacs.org

Synthetic Transformations and Functionalization of the Phenolic Hydroxyl Group

Once the this compound core is synthesized, the phenolic hydroxyl group serves as a versatile handle for further derivatization. These transformations can be used to modulate the compound's physicochemical properties or to build more complex molecular architectures.

O-Alkylation and Acylation Methods

The phenolic hydroxyl group can be readily converted into ethers or esters through O-alkylation and O-acylation, respectively.

O-Alkylation: This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkylating agent. A variety of alkyl halides, sulfates, or other electrophiles can be used. google.commdpi.com The use of dimethyl ether over an acidic catalyst like phosphotungstic acid on γ-Al₂O₃ has also been reported for selective O-methylation of phenols. mdpi.com Catalytic methods, such as the copper-catalyzed O-alkylation of phenols using alkylsilyl peroxides, provide radical-based pathways to these products under mild conditions. rsc.org

O-Acylation: The synthesis of esters from the phenolic hydroxyl group is typically achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. prepchem.comnih.gov A patent describes the acylation of a structurally similar compound, 4-(5-hexyl-2-pyrimidinyl)phenol, with 5-dodecylthiophene-2-carboxylic chloride in pyridine to afford the corresponding ester in good yield. prepchem.com The use of acetic anhydride (B1165640) in pyridine is a classic and effective method for producing acetate (B1210297) esters. nih.govresearchgate.net

The following table outlines common conditions for these transformations.

ReactionReagent(s)Base/CatalystSolventProduct
O-AlkylationAlkyl Halide (R-X)K₂CO₃, NaHDMF, AcetoneAryl Ether (Ar-O-R)
O-AlkylationDimethyl EtherH₃PW₁₂O₄₀ / γ-Al₂O₃- (Gas Phase)Anisole Derivative
O-AcylationAcid Chloride (RCOCl)Pyridine, Et₃NPyridine, CH₂Cl₂Aryl Ester (Ar-O-COR) prepchem.com
O-AcylationAcetic Anhydride (Ac₂O)Pyridine, DMAPPyridineAryl Acetate nih.gov

Condensation and Cyclization Reactions Utilizing the Phenolic Moiety

The phenolic hydroxyl group, along with the adjacent aromatic ring, can participate in condensation and cyclization reactions to form new fused heterocyclic systems. These reactions often involve the reaction of the phenol with a bifunctional reagent or an intramolecular reaction of a suitably functionalized derivative.

For example, multicomponent reactions involving phenols, aldehydes, and nitrogen sources can lead to the formation of complex fused pyrimidine systems. nih.gov A one-pot synthesis of chromeno[2,3-d]pyrimidine scaffolds has been reported starting from salicylaldehydes (2-hydroxybenzaldehydes), malononitrile, and an amine, demonstrating a pathway where a phenolic precursor is incorporated into a larger, fused heterocyclic structure. nih.gov

In the context of this compound, if a reactive group (e.g., a formyl or chloro group) were introduced onto the pyrimidine ring at the C4 position, an intramolecular cyclization involving the phenolic oxygen could be envisioned. This could proceed via an intramolecular nucleophilic aromatic substitution or a condensation reaction to yield a pyrimido[4,5-b]benzofuran system. Such cyclization reactions are a common strategy for building polycyclic heteroaromatic compounds. rsc.org

Modifications of the Pyrimidine Ring in this compound Analogues

Functionalization of the pyrimidine ring in this compound and its analogues is a key strategy for modulating their physicochemical and biological properties. The electron-deficient nature of the pyrimidine ring dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activated.

The pyrimidine ring is considered an electron-deficient heterocycle, which makes electrophilic aromatic substitution challenging. Reactions typically require harsh conditions and the presence of activating groups. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halogen) is present at the C2, C4, or C6 positions. libretexts.orgnih.gov

Electrophilic Aromatic Substitution: Direct electrophilic attack on the pyrimidine core of a this compound analogue is generally unfavorable. The hydroxyl group on the phenol ring is a strong activating group for electrophilic substitution on the phenyl ring itself, directing substituents to the ortho and para positions. britannica.combyjus.com However, its electronic influence on the attached pyrimidine ring is insufficient to overcome the inherent electron deficiency of the heterocycle.

Nucleophilic Aromatic Substitution (SNAr): This is a much more common and synthetically useful pathway for modifying the pyrimidine ring. nih.gov The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, two main conditions are required: the presence of a good leaving group and activation of the aromatic ring by electron-withdrawing groups. libretexts.org In pyrimidines, the ring nitrogens themselves act as powerful electron-withdrawing features, activating the ring for nucleophilic attack.

Halogenated pyrimidines are common substrates for SNAr reactions. For instance, a this compound analogue bearing a chlorine atom at the C2 or C4 position of the pyrimidine ring can readily react with various nucleophiles. youtube.com Under most conditions, substitution on 2,4-dihalopyrimidines preferentially occurs at the C4 position. figshare.com However, selectivity can be influenced by the specific nucleophile, solvent, and catalyst used. figshare.comnih.gov

Common Nucleophiles: Amines, alkoxides, and thiolates are frequently used to introduce new functional groups onto the pyrimidine core.

Reaction Mechanism: The nucleophile attacks the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer intermediate. The aromaticity is then restored by the departure of the leaving group. youtube.com

Position on Pyrimidine RingReactivity towards SNArCommon Leaving GroupsExample Nucleophiles
C2High-Cl, -Br, -OTsR-NH₂, R-O⁻, R-S⁻
C4Highest-Cl, -Br, -OTsR-NH₂, R-O⁻, R-S⁻
C5Low-Cl, -BrStrong nucleophiles
C6High-Cl, -Br, -OTsR-NH₂, R-O⁻, R-S⁻

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrimidine core. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orggoogle.com For derivatization of this compound, a halogenated precursor, such as 2-(2-chloro-5-pyrimidinyl)phenol, is often used.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is widely used to form biaryl structures. For instance, a 2-(5-bromo-pyrimidinyl)phenol analogue could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position of the pyrimidine ring. acs.orgnih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org It can be used to introduce alkenyl groups onto the pyrimidine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for installing alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for introducing primary or secondary amine functionalities onto the pyrimidine core, which is a common feature in many biologically active molecules. acs.org

Coupling ReactionReagentsBond FormedTypical Catalyst/Ligand
Suzuki-MiyauraAryl/vinyl halide + Organoboron compoundC-CPd(PPh₃)₄, Pd(OAc)₂
HeckAryl/vinyl halide + AlkeneC-C (alkenyl)Pd(OAc)₂, P(o-tol)₃
SonogashiraAryl/vinyl halide + Terminal alkyneC-C (alkynyl)PdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAryl halide + AmineC-NPd₂(dba)₃, BINAP, XPhos
HiyamaAryl halide + OrganosilaneC-CPdCl₂, PCy₃ semanticscholar.org
StilleAryl halide + OrganostannaneC-CPd(PPh₃)₄

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Reducing the use of volatile organic compounds (VOCs) is a primary goal of green chemistry. Syntheses conducted in water or under solvent-free conditions are highly desirable.

Solvent-Free Synthesis: Many synthetic routes to pyrimidine derivatives can be performed under solvent-free conditions, often involving grinding the reactants together (mechanochemistry) or heating a neat mixture of reactants. researchgate.netnih.gov These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. nih.govmdpi.com For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly well-suited for solvent-free conditions. nih.govresearchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine derivatives, including biaryl structures, has been successfully demonstrated in aqueous media. eurekaselect.com Suzuki-Miyaura coupling reactions, for instance, can often be performed efficiently in water or aqueous solvent mixtures, sometimes facilitated by water-soluble ligands or phase-transfer catalysts. nih.govorganic-chemistry.org

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste. nih.gov Materials like nanocrystalline MgO and bone char-based solid acids have been used as efficient and reusable catalysts for the synthesis of pyrimidine derivatives. eurekaselect.comnih.gov

Biocatalysts: Enzymes offer high selectivity and operate under mild aqueous conditions, but their application in the synthesis of complex heterocycles is still an emerging field.

Energy-Efficient Methods: Reducing the energy input for chemical reactions can be achieved by using highly active catalysts that lower the activation energy or by employing alternative energy sources.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. eurekaselect.com

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, resources, and energy, while also reducing waste generation. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 2 5 Pyrimidinyl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group attached to the phenyl ring is a primary site of chemical activity, engaging in acid-base reactions and redox processes.

The phenolic hydroxyl group imparts weak acidic character to 2-(5-pyrimidinyl)phenol. In solution, it can deprotonate to form a phenoxide ion. The acidity of this phenol (B47542) is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring. Resonance effects can delocalize the negative charge of the resulting phenoxide ion across the aromatic system, thereby stabilizing the conjugate base and affecting the pKa value. libretexts.org

A significant aspect of the reactivity of related 2-(2'-hydroxyphenyl)pyrimidines is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon photoexcitation, the proton from the phenolic hydroxyl group is transferred to one of the nitrogen atoms of the pyrimidine ring. This creates an excited-state keto tautomer. This rapid, non-radiative deactivation pathway explains why many such compounds exhibit little to no fluorescence in solution and the solid state. nih.gov The proton transfer involves several key steps:

Formation of an intramolecular hydrogen bond between the phenolic hydrogen and a pyrimidine nitrogen.

Upon absorption of light, the molecule is promoted to an excited electronic state.

In the excited state, the acidity of the phenol and the basicity of the pyrimidine nitrogen increase, facilitating the proton transfer. nih.gov

The resulting excited keto tautomer can then return to the ground state through non-radiative decay. nih.gov

This ESIPT process can be inhibited by protonating the pyrimidine ring with a strong acid, which leads to a "switched on" fluorescence response, making these compounds potentially useful as acid-base sensors. nih.gov

Table 1: Proton Transfer Characteristics in 2-(Hydroxyphenyl)pyrimidine Systems

Process Description Influencing Factors
Ground-State Acidity Dissociation of the phenolic proton to form a phenoxide ion. Electron-withdrawing/donating nature of substituents on the rings. libretexts.org
Excited-State Intramolecular Proton Transfer (ESIPT) Transfer of the phenolic proton to a pyrimidine nitrogen in the excited state. nih.gov Presence of an intramolecular hydrogen bond, solvent polarity. mdpi.comnih.gov

| Acidochromism | Reversible change in fluorescence upon protonation/deprotonation of the pyrimidine ring. nih.gov | pH of the medium. nih.gov |

The phenolic moiety is susceptible to oxidation. The presence of the hydroxyl group activates the phenyl ring, making it more electron-rich and thus more easily oxidized compared to benzene (B151609). quora.com Oxidation of phenols can lead to the formation of quinone-type structures. nih.gov For instance, the oxidation of phenol with chromic acid yields benzoquinone. bits-pilani.ac.in In the case of this compound, oxidation would likely target the phenolic ring, potentially leading to a pyrimidinyl-substituted quinone. The specific products would depend on the oxidizing agent and reaction conditions. For example, some hindered phenols linked to pyrimidine rings have been studied via cyclic voltammetry, showing that their oxidation potentials are comparable to that of butylated hydroxytoluene (BHT), a common antioxidant. nih.gov

Reduction of the phenolic hydroxyl group itself is not a common reaction. However, the phenol can be converted to benzene by heating with zinc dust, which is a reduction of the phenol. bits-pilani.ac.in

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are key centers of basicity and nucleophilicity.

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can act as Lewis bases, accepting protons or coordinating to Lewis acids. beilstein-journals.org Pyrimidine is a weaker base than pyridine (B92270), with a pKa of 1.23 for its conjugate acid, compared to 5.30 for pyridinium. wikipedia.org This reduced basicity is due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org In this compound, the basicity of the pyrimidine nitrogens will be further influenced by the electronic effects of the hydroxyphenyl substituent.

Protonation typically occurs at one of the nitrogen atoms. wikipedia.org Studies on related 2-(2'-hydroxyphenyl)pyrimidines show that protonation of the pyrimidine ring can occur with the addition of acids like trifluoroacetic acid, which has a significant impact on the molecule's photophysical properties by inhibiting ESIPT. nih.gov

N-alkylation of pyrimidines is generally more difficult than for pyridine due to the ring's reduced electron density. wikipedia.org However, it can be achieved under specific conditions. For example, N-alkylation of amines, including heterocyclic amines, can be performed using alkyl halides in the presence of a base. researchgate.net Palladium-catalyzed N-alkylation reactions have also been developed as an effective method. rsc.org In the context of this compound, alkylation could potentially occur at either a pyrimidine nitrogen or the phenolic oxygen. The regioselectivity of this reaction (N- vs. O-alkylation) depends on the nature of the alkylating agent and the reaction conditions, following the principles of Hard and Soft Acids and Bases (HSAB). wiley-vch.de Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles may favor the softer nitrogen atoms. wiley-vch.de

N-oxidation of the pyrimidine nitrogen atoms is also possible, typically using peracids. wikipedia.org This reaction introduces an N-oxide functionality (N→O), which can significantly alter the electronic properties and reactivity of the pyrimidine ring. mdpi.com For instance, N-oxidation can increase the susceptibility of the ring to certain substitution reactions. The oxidation of nitrogen atoms in the pyrimidine ring of the drug trimethoprim (B1683648) to form trimethoprim N-oxide is a known metabolic pathway. medchemexpress.com

Reactivity of the Aromatic Ring Systems

The molecule contains two aromatic rings, the phenol and the pyrimidine, each with distinct reactivity towards substitution reactions.

The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. quora.comchemguide.co.uk The lone pair of electrons on the oxygen atom increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles. chemguide.co.uk The -OH group is an ortho-, para-director, meaning that electrophilic substitution will preferentially occur at the positions adjacent and opposite to the hydroxyl group.

Conversely, the pyrimidine ring is a π-deficient system, meaning it is electron-poor. wikipedia.org This characteristic makes electrophilic aromatic substitution on the pyrimidine ring difficult. wikipedia.org When it does occur, it is most likely at the C-5 position, which is the least electron-deficient. wikipedia.org On the other hand, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially at the C-2, C-4, and C-6 positions, if a suitable leaving group is present. wikipedia.org

Table 2: Summary of Aromatic Ring Reactivity

Ring System Type of Substitution Favored Directing Effects Reactivity Notes
Phenol Ring Electrophilic Aromatic Substitution quora.comchemguide.co.uk Ortho, para-directing (-OH group) chemguide.co.uk Activated by the -OH group, but slightly deactivated by the pyrimidine substituent.

| Pyrimidine Ring | Nucleophilic Aromatic Substitution wikipedia.org | Substitution at C-2, C-4, C-6 (if leaving group present) wikipedia.org | Deactivated towards electrophilic attack (π-deficient system). wikipedia.org |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.commsu.eduresearchgate.net

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol. byjus.com

Halogenation: Phenols react readily with halogens, such as bromine, even without a Lewis acid catalyst, to produce mono-, di-, or tri-substituted products depending on the reaction conditions. byjus.com For instance, reaction with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com

Sulfonation: The reaction with sulfuric acid introduces a sulfonic acid group onto the aromatic ring. researchgate.net

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland complex or σ-complex. researchgate.net This is typically the rate-determining step. msu.edu In a subsequent fast step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. msu.eduresearchgate.net The presence of the pyrimidinyl substituent on the phenol ring can influence the regioselectivity and rate of these reactions through its electronic and steric effects.

Table 1: Common Electrophilic Aromatic Substitution Reactions of Phenols

ReactionReagentsTypical Products
NitrationDilute HNO₃o-Nitrophenol, p-Nitrophenol
Concentrated HNO₃2,4,6-Trinitrophenol
HalogenationBr₂ in CHCl₃Monobromophenols
Bromine water2,4,6-Tribromophenol
SulfonationH₂SO₄ + SO₃Benzenesulfonic acid derivatives

Nucleophilic Aromatic Substitution on Activated Pyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic attack but can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. libretexts.orgmdpi.comznaturforsch.com For SNAr to occur on a pyrimidine derivative of this compound, a suitable leaving group (e.g., a halogen) would need to be present on the pyrimidine ring.

The SNAr mechanism is typically a two-step process. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step disrupts the aromaticity of the ring. libretexts.org In the second step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored. libretexts.org The presence of electron-withdrawing groups on the ring helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org

In the context of substituted pyrimidines, the position of substitution is crucial. For instance, studies on 2,4-dichloroquinazolines, which share the pyrimidine core, show that nucleophilic attack by amines occurs selectively at the 4-position. mdpi.com This regioselectivity is a key feature in the synthesis of various biologically active molecules. mdpi.com Similarly, the reactivity of 2-sulfonylpyrimidines towards nucleophiles like thiols is well-documented, with the sulfonyl group acting as an excellent leaving group. acs.org The rate of these reactions is sensitive to the substituents on the pyrimidine ring and the pH of the medium. acs.org

Radical Reactions Involving this compound

Phenolic compounds are well-known to participate in radical reactions, often acting as radical scavengers. acs.org The hydrogen atom of the phenolic hydroxyl group can be abstracted by a free radical, forming a phenoxyl radical. acs.org This process can occur through several mechanisms, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). acs.org

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo various subsequent reactions, such as dimerization or reaction with other molecules. researchgate.net For example, phenoxyl radicals can couple to form biphenyldiols. researchgate.net

The pyrimidine ring can also influence radical reactions. While less common, radical substitution on heteroaromatic systems is possible. The specific pathways and products of radical reactions involving this compound would depend on the nature of the radical species and the reaction conditions. Computational studies on the pyrolysis of phenolic compounds have shown the formation of various radical intermediates that lead to a range of products. pcbiochemres.com

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational approaches.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms. researchgate.net Transition state analysis allows for the determination of the structure and energy of the highest energy point along the reaction coordinate, providing crucial insights into the reaction's feasibility and selectivity. numberanalytics.com By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed picture of the energy profile of the reaction can be obtained. researchgate.net

For electrophilic substitution on the phenol ring, transition state calculations can help predict the ortho/para selectivity by comparing the activation energies for attack at different positions. Similarly, for nucleophilic substitution on the pyrimidine ring, DFT calculations can elucidate the regioselectivity of the attack and determine whether the reaction proceeds through a stepwise (Meisenheimer complex) or a concerted mechanism. acs.org For example, DFT studies on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism. acs.org

Kinetic and Thermodynamic Studies of Transformation Pathways

Experimental kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and solvent. nih.govpsu.eduglobaljournals.org The rate law of a reaction provides evidence for its mechanism. For example, a second-order rate law for a substitution reaction is consistent with a bimolecular process, such as an SNAr or SN2-type mechanism. libretexts.orgmasterorganicchemistry.com

Table 2: Investigational Techniques for Reaction Mechanisms

TechniqueInformation Provided
Transition State Analysis (Computational)- Structure and energy of the transition state numberanalytics.com- Prediction of reaction selectivity and rates numberanalytics.com
Reaction Coordinate Mapping (Computational)- Detailed energy profile of the reaction pathway researchgate.net- Identification of intermediates and transition states researchgate.net
Kinetic Studies (Experimental)- Reaction rate and order nih.govglobaljournals.org- Elucidation of the rate-determining step
Thermodynamic Studies (Experimental)- Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) changes nih.govglobaljournals.org- Determination of reaction spontaneity and equilibrium position

Advanced Spectroscopic and Structural Elucidation of 2 5 Pyrimidinyl Phenol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(5-pyrimidinyl)phenol and its analogues. This method provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals in 1D spectra and establish correlations between different nuclei. wikipedia.org For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton (¹H) and carbon (¹C) signals.

A typical ¹H NMR spectrum of a related compound, 2-(2-pyrimidinyl)phenol, shows aromatic proton signals between δ 6.8 and 8.2 ppm, with the hydroxyl proton appearing as a broad singlet around δ 9.5 ppm. vulcanchem.com In this compound, the pyrimidine (B1678525) and phenol (B47542) rings would exhibit distinct spin systems.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, this would help delineate the connectivity of the protons on both the pyrimidine and phenol rings.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). oxinst.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the C-H group on the phenol ring will show a cross-peak with its corresponding carbon signal.

HMBC spectra establish long-range correlations between protons and carbons over two to three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting the pyrimidine and phenol fragments. For example, correlations would be expected between the pyrimidine protons and the phenolic carbon atom to which the pyrimidine ring is attached.

2D NMR Technique Purpose Information Gained for this compound
COSY Establishes ¹H-¹H correlations through bonds.Delineates proton connectivity within the pyrimidine and phenol rings.
HSQC Correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgoxinst.comAssigns carbon signals based on their attached protons.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds). oxinst.comConfirms the connectivity between the pyrimidine and phenol rings and identifies quaternary carbons.

Solid-State NMR for Polymorphic and Supramolecular Analysis

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of materials in the solid phase. For this compound, ssNMR can be employed to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them by detecting variations in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice. cnrs.fr

Furthermore, ssNMR is a powerful tool for analyzing supramolecular assemblies. It can probe intermolecular hydrogen bonding, a key interaction in the crystal structure of phenolic compounds. cnrs.fr For instance, the formation of hydrogen bonds between the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring can be investigated, providing information on the strength and geometry of these interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

The analysis would also confirm the stereochemistry of any chiral centers if derivatives with such features were synthesized. For the parent compound, which is achiral, the focus would be on conformational isomers present in the crystal.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions. For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors.

In the crystal structure of 2-(2-pyrimidinyl)phenol, molecules form dimeric aggregates via O–H···N hydrogen bonds. vulcanchem.com These dimers then assemble into chains through C–H···π and π-π stacking interactions. vulcanchem.com Similar interactions would be expected for this compound, influencing its crystal packing. The study of these packing motifs is crucial for understanding the physical properties of the solid material. nih.govresearchgate.net

Structural Parameter Information Provided Example from Analogues
Dihedral Angle Relative orientation of the pyrimidine and phenol rings.~71.03° in 2-(2-pyrimidinyl)phenol. vulcanchem.com
Hydrogen Bonding Specifies the donors and acceptors involved in H-bonds.O–H···N hydrogen bonds form dimeric structures. vulcanchem.com
π-π Stacking Describes the interactions between aromatic rings.Observed between pyrimidine rings in related compounds. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. ijpsm.com For the related 2-(2-pyrimidinyl)phenol, the molecular ion peak is observed at an m/z of 172.08, which corresponds to the calculated exact mass for the protonated molecule [C₁₀H₈N₂O+H]⁺. vulcanchem.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated that provides structural information. The fragmentation of the phenol molecular ion, for instance, is well-documented and can serve as a reference. docbrown.info For this compound, characteristic fragmentation would involve cleavages within the pyrimidine ring, loss of small molecules like HCN, and fragmentation of the phenol ring. The analysis of these fragment ions helps to confirm the connectivity of the molecule. researchgate.netlibretexts.org

Technique Information Obtained Application to this compound
HRMS Precise mass measurement and elemental composition.Confirmation of the molecular formula C₁₀H₈N₂O. vulcanchem.comnih.gov
MS/MS Fragmentation patterns and structural connectivity.Elucidation of the bond between the pyrimidine and phenol rings through characteristic fragmentation. researchgate.net

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass and elemental composition of this compound. For the related isomer, 2-(2-pyrimidinyl)phenol, HRMS confirms the molecular ion peak at an m/z of 172.08, which is consistent with the calculated value for its molecular formula, C₁₀H₈N₂O. vulcanchem.com The molecular weight of this compound is 172.18 g/mol , and its empirical formula is C₁₀H₈N₂O. sigmaaldrich.com

Precise Mass and Elemental Composition of this compound Isomers
CompoundMolecular FormulaCalculated Molecular Weight (g/mol)Observed m/z (HRMS)
2-(2-Pyrimidinyl)phenolC₁₀H₈N₂O172.18172.08 vulcanchem.com
This compoundC₁₀H₈N₂O172.18 sigmaaldrich.com-

Fragmentation Pathway Elucidation and Structural Derivatization Analysis

Derivatization is a technique used to modify a compound to enhance its analysis by mass spectrometry. wisc.edu For phenols, a common derivatization method is silylation, for instance, using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This process converts the hydroxyl group into a less polar and more volatile silyl (B83357) ether, which can improve chromatographic separation and produce characteristic mass spectra. researchgate.net The mass spectra of these derivatives are often dominated by an ion corresponding to the loss of the t-butyl group ([M-57]⁺). researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying the conformation of molecules.

Infrared (IR) Spectroscopy: Phenols exhibit a characteristic broad absorption band in the IR spectrum between 3600 and 3100 cm⁻¹ due to the O-H stretching vibration. wpmucdn.comlibretexts.org The IR spectra of phenols will also show bands typical for aromatic compounds in the 1500-1600 cm⁻¹ region. libretexts.org For pyrimidine derivatives, characteristic IR bands are also expected. jst.go.jp For instance, in a study of 4-[4-Amino-5-(3,4,5-trimethoxy-benzyl)-pyrimidinyl-1-azo]3-ethyl-phenol, various characteristic peaks were identified. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In proteins, the environment of tyrosine (a phenolic amino acid) can be probed by its characteristic doublet near 830 and 850 cm⁻¹. horiba.com For lignin, which contains phenolic structures, a strong Raman band is observed around 1595 cm⁻¹. usda.gov The electrochemical oxidative coupling of phenols has been studied using operando Raman spectroscopy, providing insights into reaction mechanisms. rsc.org Raman spectroscopy can also be used to differentiate between polymorphs of pharmaceutical compounds. sfu.ca

Characteristic Vibrational Frequencies for Phenols and Related Structures
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TechniqueReference
Phenolic O-H Stretch3600 - 3100 (broad)IR wpmucdn.comlibretexts.org
Aromatic C=C Stretch1500 - 1600IR libretexts.org
Tyrosine Doublet830 and 850Raman horiba.com
Lignin (Phenolic) Aromatic Ring~1595Raman usda.gov

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules.

UV-Vis Absorption Spectroscopy: Phenolic compounds exhibit characteristic absorption in the UV region of the electromagnetic spectrum. ucdavis.edu The UV spectra of phenol are pH-dependent, with a shift in the absorption maximum upon deprotonation of the hydroxyl group. researchgate.net The absorption spectra of pyrazolo[1,5-a]pyrimidines, which are structurally related to this compound, show a main band between 340–440 nm, attributed to an intramolecular charge transfer process. nih.gov

Fluorescence Spectroscopy: The conjugated π-system of the pyrimidine-phenol structure allows for fluorescence emission. vulcanchem.com The photophysical properties, including fluorescence, are often sensitive to the molecular structure and the solvent environment. mdpi.commdpi.com For instance, some tyrosine-derived fluorescent amino acids exhibit blue and green emission at 420 nm and 500 nm, respectively. rsc.org The fluorescence of some rhodamine dyes is enhanced after a single dealkylation step. rsc.org Biaryl pyrimidine nucleosides have been shown to exhibit highly solvatochromic emissions from twisted intramolecular charge-transfer (TICT) states. uzh.ch

Photophysical Properties of Related Compounds
Compound ClassAbsorption Maxima (nm)Emission Maxima (nm)Key FeaturesReference
Pyrazolo[1,5-a]pyrimidines340 - 440-Intramolecular charge transfer nih.gov
Tyrosine-derived amino acids-420, 500Blue and green emission rsc.org
Biaryl pyrimidine nucleosides--Solvatochromic emission from TICT states uzh.ch

Theoretical and Computational Investigations of 2 5 Pyrimidinyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to modeling the molecular properties of 2-(5-Pyrimidinyl)phenol. acs.org DFT provides a balance between computational cost and accuracy, making it a standard method for studying systems of this size. nih.gov These calculations are instrumental in understanding the electronic factors that enable this molecule to act as an effective ligand and directing group in organic synthesis. acs.orgnih.gov

The electronic properties of this compound are key to its chemical behavior. DFT calculations are used to determine the distribution of electrons within the molecule, identify the locations of the frontier molecular orbitals (HOMO and LUMO), and map the electrostatic potential.

Electronic Structure and Reactivity: The molecule's structure, featuring a phenol (B47542) ring linked to a pyrimidine (B1678525) ring, results in a rich electronic landscape. The nitrogen atoms in the pyrimidine ring act as Lewis basic sites, capable of coordinating to a metal center, while the phenolic hydroxyl group can influence the electronic properties and participate in hydrogen bonding. DFT studies on related temporary directing groups have shown that the precise arrangement of these functionalities is critical for effective catalysis. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often associated with the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. These parameters are essential for understanding the molecule's interaction with metal catalysts during C-H activation processes. digitellinc.comfigshare.com

Charge Distribution and Electrostatic Potential: Mulliken charge analysis and molecular electrostatic potential (MEP) maps, derived from DFT calculations, reveal the charge distribution across the molecule. figshare.com In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenol group are regions of negative potential (electron-rich), making them likely sites for coordination to electrophilic species, such as metal catalysts. This charge distribution is fundamental to its function as a directing group, guiding a catalyst to a specific position on a substrate. figshare.com

Table 1: Representative Quantum Chemical Parameters for this compound (Note: The following values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G level of theory) for analogous pyrimidine and phenol-containing compounds, as specific published data for isolated this compound is not available. Actual values will vary with the computational method and basis set used.)*

ParameterRepresentative ValueSignificance
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment (μ) 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N1 -0.65 eIndicates a partial negative charge, confirming its role as a Lewis basic site for metal coordination.
Mulliken Charge on O -0.70 eIndicates a partial negative charge, highlighting its potential for hydrogen bonding.

The three-dimensional shape and potential isomeric forms of this compound are critical to its function. Computational methods can predict the most stable conformations and the energy differences between possible tautomers.

Conformational Analysis: The primary degree of conformational freedom in this compound is the rotation around the C-C single bond connecting the phenyl and pyrimidinyl rings. DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings. Generally, a non-coplanar arrangement is expected to be the most stable conformation to minimize steric hindrance between the ortho-hydrogen of the phenol and the hydrogen at position 4 of the pyrimidine ring. However, a relatively flat conformation is often required for effective binding in a catalytic complex. rsc.org

Tautomeric Equilibria: Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. researchgate.netnih.gov For this compound, this would involve the migration of the phenolic proton to one of the pyrimidine nitrogens, forming a cyclohexadienone-like structure. Quantum chemical calculations consistently show that for simple phenols, the aromatic phenol form is overwhelmingly more stable than the non-aromatic keto form due to the large energy penalty associated with the loss of aromaticity. nih.gov Therefore, the phenol tautomer is the dominant species under normal conditions.

Molecular Dynamics Simulations

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their flexibility and interactions with their environment, such as a solvent.

MD simulations model the atomic motions of this compound in a simulated solvent box. This allows for the exploration of its conformational landscape in a dynamic environment. The simulations can track the rotation around the central C-C bond and the flexibility of the molecule, revealing which conformations are most accessible at a given temperature. This information is vital for understanding how the molecule might adapt its shape to bind to a substrate or catalyst active site.

The choice of solvent can significantly impact reaction outcomes. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can elucidate the role of the solvent at a molecular level.

Solvation Shell: MD simulations can characterize the structure of the solvent molecules surrounding this compound. Protic solvents may form specific hydrogen bonds with the phenol and pyrimidine nitrogens, while aprotic polar solvents will interact based on dipole-dipole forces. These interactions can stabilize or destabilize certain conformations and influence the molecule's reactivity.

Reactivity in Solution: The solvent can affect the energy barriers of chemical reactions. By simulating the entire reaction system (TDG, substrate, catalyst, and solvent), computational models can help explain why certain solvents enhance reaction rates or selectivity in C-H activation processes where this compound is used. acs.org

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which serve as a crucial link between theoretical models and experimental characterization.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts of the molecule. figshare.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances. For a molecule like this compound, theoretical calculations can help distinguish between the signals of the phenyl and pyrimidinyl protons and carbons.

Vibrational Spectra (IR/Raman): The vibrational frequencies corresponding to IR and Raman spectra can also be computed. The calculated frequencies for specific bond stretches (e.g., O-H stretch of the phenol, C=N stretches in the pyrimidine ring) and bending modes can be correlated with experimental spectra to verify the structure and identify key functional groups.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values derived from DFT calculations for analogous structures and are intended for illustrative purposes. Experimental values may vary depending on solvent and other conditions.)

SpectrumNucleus/ModePredicted Chemical Shift / FrequencyKey Feature
¹H NMR Phenolic OH~9.5 ppmBroad singlet, position is solvent-dependent.
Aromatic H (Phenyl)7.0 - 7.8 ppmMultiplet patterns corresponding to the substituted ring.
Pyrimidinyl H8.5 - 9.2 ppmDistinct signals in the downfield region characteristic of electron-deficient heterocycles.
¹³C NMR Phenolic C-OH~155 ppmQuaternary carbon, deshielded by the oxygen atom.
Pyrimidinyl C140 - 160 ppmCarbons adjacent to nitrogen are significantly downfield.
IR Spectroscopy O-H Stretch~3400 cm⁻¹Broad band, characteristic of a hydrogen-bonded phenol.
C=N/C=C Stretch1500 - 1600 cm⁻¹Series of sharp bands from the stretching of the aromatic and heteroaromatic rings.

Computational NMR Chemical Shift Predictions

There is no specific published data found for the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound.

Standard computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT (e.g., using functionals like B3LYP or PBE0), are commonly used to predict the NMR spectra of organic molecules. researchgate.netuni-bonn.denih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data, can aid in structure verification and conformational analysis. researchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. uni-bonn.denih.gov

Simulation of UV-Vis and Vibrational Spectra

Specific simulated UV-Vis and vibrational (Infrared and Raman) spectra for this compound are not available in the reviewed literature.

The simulation of electronic spectra, such as UV-Vis, is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which can predict absorption maxima (λmax) corresponding to electronic transitions within the molecule. core.ac.ukresearchgate.net For vibrational spectra, DFT calculations are used to compute harmonic frequencies, which correspond to the fundamental vibrational modes of the molecule. researchgate.netbrehm-research.de These theoretical spectra are valuable for assigning experimental bands to specific molecular motions, such as O-H stretches in the phenol group or C=N stretches in the pyrimidine ring. naturalspublishing.com

Computational Elucidation of Reaction Mechanisms

Computational studies elucidating specific reaction mechanisms involving this compound have not been found. The following sections describe the general principles of how such investigations are typically conducted.

No specific reaction intermediates or transition states involving this compound have been computationally characterized in the available literature.

In computational reaction mechanism studies, the geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures. mdpi.com Transition state (TS) searching algorithms are then employed to locate the saddle point on the potential energy surface that connects these stable species. reddit.com A key characteristic of a successfully located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. wayne.edu This type of analysis is crucial for understanding the step-by-step pathway of a chemical transformation, such as electrophilic substitution on the phenol ring or nucleophilic attack on the pyrimidine ring. mdpi.comnih.govrsc.org

A potential energy surface (PES) specifically mapped for reactions of this compound is not documented in the searched scientific papers.

A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgfiveable.meresearchgate.net For a chemical reaction, a two-dimensional or multi-dimensional PES can be constructed to visualize the energy landscape connecting reactants and products. pythoninchemistry.orgacs.org By mapping the PES, chemists can identify the minimum energy path for a reaction, locate transition states and intermediates, and calculate activation energy barriers, thereby providing a deep understanding of the reaction's feasibility and kinetics. fiveable.me

Coordination Chemistry of 2 5 Pyrimidinyl Phenol and Its Metal Complexes

Ligand Properties of 2-(5-Pyrimidinyl)phenol

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its acidic and basic characteristics. These factors influence the formation and stability of its metal complexes.

Chelation Sites and Binding Modes (N-Donor, O-Donor, N,O-Chelation)

This compound offers several potential coordination sites for metal ions. The primary binding sites are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the phenolic hydroxyl group. core.ac.uk This allows for various binding modes, including:

N-Donor: The pyrimidine ring contains two nitrogen atoms that can act as donors. These nitrogen atoms can coordinate to a metal center, a common feature for nitrogen-containing heterocyclic compounds. omicsonline.org

O-Donor: The oxygen atom of the phenolic group can coordinate to a metal ion upon deprotonation. rroij.com

N,O-Chelation: The most common and stable mode of coordination for this type of ligand is bidentate chelation, involving one of the pyrimidine nitrogen atoms and the phenolic oxygen atom. rroij.comebsco.com This forms a stable five- or six-membered ring with the metal ion, a process known as chelation. ebsco.comnih.gov The formation of such chelate rings enhances the stability of the resulting metal complex. ebsco.com

The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Influence of Acidic and Basic Properties on Complexation

The acidic nature of the phenolic hydroxyl group and the basicity of the pyrimidine nitrogen atoms play a crucial role in the complexation process.

Acidity of the Phenolic Group: Phenols are weakly acidic and can be deprotonated to form phenoxide ions. libretexts.org The pKa of phenol (B47542) itself is around 10. libretexts.org The acidity of the phenolic proton in this compound allows for the formation of a coordinate bond between the oxygen atom and a metal ion upon deprotonation. rroij.comlibretexts.org This process is often pH-dependent, with complexation being more favorable in basic or neutral conditions where the phenolic proton is readily lost. libretexts.orgresearchgate.net The stability of the resulting phenoxide is enhanced by resonance delocalization of the negative charge into the aromatic ring. libretexts.orglibretexts.org

Basicity of the Pyrimidine Nitrogens: The nitrogen atoms of the pyrimidine ring are basic and can be protonated in acidic media. This property can influence the availability of the nitrogen lone pairs for coordination to a metal ion. At low pH, the nitrogen atoms may be protonated, thus inhibiting their coordination ability. Conversely, in neutral or basic solutions, the nitrogen atoms are more available for binding.

The interplay between the acidic and basic properties of this compound dictates the pH range over which stable metal complexes can be formed. For instance, studies on similar copper(II) complexes have shown that complex formation occurs optimally at a specific pH, such as pH 5.0. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nanobioletters.comjocpr.comjocpr.com The resulting complexes are then characterized using various spectroscopic and analytical techniques.

Complexes with Transition Metals (e.g., Cu, Fe, Zn, Pd, Pt)

A variety of transition metal complexes involving ligands structurally similar to this compound have been synthesized and studied. These include complexes with copper, iron, zinc, palladium, and platinum. rroij.comnih.govorientjchem.org

Copper (Cu): Copper(II) complexes are frequently reported. researchgate.netorientjchem.org The synthesis often involves reacting the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. nih.govjmchemsci.com The resulting complexes often exhibit square planar or distorted octahedral geometries. rroij.com

Iron (Fe): Iron complexes with related Schiff base ligands have been synthesized and shown to have catalytic activity. researchgate.net

Zinc (Zn): Zinc(II) complexes are also common and are often characterized by a tetrahedral geometry. rroij.comnih.gov The synthesis is typically carried out by reacting the ligand with a zinc salt in an alcoholic solution. researchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with related ligands have been prepared and often adopt a square-planar geometry. rroij.comresearchgate.net For instance, platinum(II) complexes with 2-ethynylpyrimidine (B1314018) ligands have been synthesized and structurally characterized. mdpi.com

The synthesis of these complexes is often achieved by refluxing a mixture of the ligand and the metal salt in a suitable solvent. jocpr.com

Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyrimidinyl-Phenol Type Ligands

Metal IonGeneral Formula of ComplexCoordination GeometryReference
Cu(II)[CuL(OAc)]Square Planar
Co(II)[Co(L)2]Octahedral researchgate.net
Ni(II)[Ni(L)Cl(H2O)]Square Planar rroij.com
Zn(II)[Zn(L)2]Tetrahedral nih.gov
Pd(II)[Pd(L)2]Square Planar rroij.com

Complexes with Main Group Elements and Lanthanides

The coordination chemistry of this compound extends beyond transition metals to include main group elements and lanthanides.

Main Group Elements: Complexes with main group elements such as aluminum (Al), gallium (Ga), and indium (In) have been synthesized using tripodal amino phosphinate ligands, demonstrating the versatility of ligands with multiple donor sites. rsc.org

Lanthanides: Lanthanide complexes with pyrimidine-containing ligands have also been reported. researchgate.net The synthesis of these complexes can sometimes lead to the reduction of the ligand. researchgate.net Lanthanide complexes often exhibit high coordination numbers. For example, mononuclear lanthanide complexes with nine-coordinate metal centers have been characterized. researchgate.net The synthesis of lanthanide complexes has been achieved with various pyrimidine-substituted ligands, leading to interesting magnetic and luminescent properties. researchgate.net

Structural Elucidation of this compound Metal Complexes

In addition to X-ray crystallography, a range of spectroscopic techniques are employed for characterization: mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. rroij.com The disappearance of the broad O-H stretching band of the phenol group and shifts in the C=N and C=C stretching frequencies of the pyrimidine ring are indicative of complex formation. rroij.com New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region. rroij.com

UV-Visible (Electronic) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and helps to infer the coordination geometry. rroij.com Ligand-to-metal charge transfer (LMCT) and d-d transitions are often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. nih.govmdpi.com Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the binding mode.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complexes and confirm their composition. nih.govnih.gov

Elemental Analysis: Elemental analysis is routinely used to determine the empirical formula of the synthesized complexes. innovareacademics.in

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized complexes, especially when single crystals are not obtainable. spuvvn.edunih.gov

Table 2: Spectroscopic Data for Characterization of Related Metal Complexes

TechniqueObservationInterpretationReference
IR SpectroscopyDisappearance of phenolic O-H stretchDeprotonation and coordination of the phenolic oxygen rroij.com
Shift in C=N and C=C stretchesCoordination of the pyrimidine nitrogen rroij.com
Appearance of new M-N and M-O bandsFormation of metal-ligand bonds rroij.com
UV-Vis SpectroscopyLigand-field transitionsInformation on coordination geometry
Charge transfer bandsElectronic structure of the complex
NMR SpectroscopyChanges in chemical shiftsConfirmation of ligand coordination nih.govmdpi.com
Mass SpectrometryMolecular ion peakConfirmation of complex composition nih.govnih.gov

X-ray Crystallography of Metal-Ligand Architectures

Studies on related pyrimidine-phenol based ligands have revealed various coordination modes. For instance, single-crystal X-ray diffraction analysis of complexes has shown that the ligand can coordinate to metal ions in a bidentate fashion through the pyrimidine nitrogen and the deprotonated phenolic oxygen. The resulting metal-ligand frameworks often exhibit interesting structural features, such as the formation of mononuclear or dinuclear complexes.

In one example of a related terpyridine-phenol compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, X-ray analysis showed a nearly planar structure with specific dihedral angles between the aromatic rings. redalyc.org The crystal packing of such complexes is often stabilized by intermolecular interactions like hydrogen bonding. The precise geometric parameters obtained from X-ray crystallography are essential for understanding the structure-property relationships of these compounds.

Table 1: Selected Crystallographic Data for a Related Terpyridine-Phenol Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Central Pyridinyl - Phenolic Ring)5.03°
Dihedral Angle (Central Pyridinyl - Pyridinyl Ring 1)6.05°
Dihedral Angle (Central Pyridinyl - Pyridinyl Ring 3)12.2°
Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol redalyc.org

Spectroscopic Signatures of Complex Formation (e.g., EPR, UV-Vis, NMR shifts)

The formation of metal complexes with this compound and its derivatives can be monitored and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the coordination environment of the metal ion. Upon complexation, the absorption bands of the ligand, typically corresponding to π→π* and n→π* transitions, often shift to longer wavelengths (a bathochromic shift). nih.gov This shift is a clear indication of the interaction between the metal and the ligand. For example, studies on related Schiff base complexes have shown distinct changes in the UV-Vis spectra upon coordination to metal ions like Cu(II) and Zn(II). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of these complexes in solution. The chemical shifts of protons and carbons near the coordination sites are particularly sensitive to complex formation. For instance, in the ¹H NMR spectrum, the signal of the phenolic hydroxyl proton disappears upon deprotonation and coordination to the metal ion. nih.gov Furthermore, the signals of protons on the pyrimidine and phenol rings may experience shifts due to the electronic effects of the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) and Mn(II). The EPR spectrum can provide information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from EPR spectra are characteristic of specific coordination environments.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the donor atoms involved in coordination. A key observation is the shift in the vibrational frequency of the C=N bond within the pyrimidine ring upon coordination to a metal ion. mdpi.com The disappearance of the broad O-H stretching band of the phenol group indicates deprotonation and formation of a metal-oxygen bond. rroij.com New bands appearing at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, further confirming complex formation. mdpi.comrroij.com

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from this compound and related ligands have shown significant potential as catalysts in various organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in their catalytic activity.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Metal complexes of pyrimidine-phenol type ligands have been explored as catalysts for a range of reactions.

One area of application is in C-H functionalization reactions. The this compound moiety can act as a temporary directing group, facilitating site-selective functionalization of arenes. sigmaaldrich.com This approach simplifies synthetic routes by avoiding the need for pre-functionalized substrates. For example, palladium-catalyzed meta-C–H allylation of arenes has been achieved using a pyrimidine-based template. sigmaaldrich.com

Furthermore, iron complexes with related nitrogen-containing ligands have been shown to be effective catalysts for the hydrogenation of ketones and aldehydes. mdpi.com These reactions are fundamental in organic synthesis for the production of alcohols. The catalytic cycle often involves the cooperation between the metal center and the ligand. mdpi.com

Table 2: Examples of Homogeneous Catalytic Reactions

Reaction TypeCatalyst TypeSubstrateProductRef.
meta-C-H AllylationPalladium ComplexArenesAllylated Arenes sigmaaldrich.com
Ketone HydrogenationIron-Pincer ComplexAcetophenone1-Phenylethanol mdpi.com
Aldehyde HydrogenationIron-Pincer ComplexBenzaldehydeBenzyl Alcohol mdpi.com

Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst recovery and reuse. savemyexams.com Metal complexes of this compound derivatives can be immobilized on solid supports to create heterogeneous catalysts.

For instance, copper complexes have been supported on materials like silica (B1680970) (SiO₂) to create efficient and recyclable catalysts for reactions such as the azide-alkyne cycloaddition (click reaction). nih.gov These solid-supported catalysts have demonstrated high activity and stability over multiple reaction cycles. nih.gov

Another approach involves the synthesis of metal oxide nanoparticles from the thermal decomposition of metal complexes. Copper oxide nanoparticles derived from a copper(I) complex have been shown to be a highly efficient catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. utm.my The catalytic activity of the heterogeneous catalyst was found to be superior to that of the homogeneous complex precursor. utm.my

Table 3: Examples of Heterogeneous Catalytic Systems

Catalyst SystemSupport MaterialReactionKey FindingRef.
Cu(I) aminothiophenol complexSilica (SiO₂)One-pot click reactionHigh catalytic activity and reusability for at least five cycles. nih.gov
Copper Oxide NanoparticlesNone (derived from complex)Reduction of 4-nitrophenolHigher catalytic activity compared to the precursor complex. utm.my

Mechanistic Insights into Biological Interactions of 2 5 Pyrimidinyl Phenol at the Molecular Level Non Clinical Focus

Molecular Docking and Computational Binding Affinity Predictions

Computational methods, particularly molecular docking, are instrumental in predicting the binding orientation and affinity of small molecules like 2-(5-pyrimidinyl)phenol to biological targets. hilarispublisher.com These simulations provide a theoretical framework for understanding potential protein-ligand interactions at an atomic level.

Molecular docking studies on various pyrimidine (B1678525) derivatives have provided insights into how these compounds might bind to the active sites of enzymes and receptors. While specific docking studies on this compound are not extensively documented in the provided search results, research on structurally related pyrimidine-phenol compounds allows for informed hypotheses about its potential interactions.

For instance, molecular docking of novel pyrimidine derivatives against the alpha-amylase receptor (PDB ID: 1OSE) has been performed to predict binding scores and affinities. ajchem-a.com These studies help in understanding how the pyrimidine scaffold orients itself within the receptor's active site. ajchem-a.com The reliability of such docking methods is often validated by redocking a known co-crystalized ligand and ensuring the root-mean-square deviation (RMSD) is less than 2 Å. mdpi.com

In a study on pyrimidine derivatives as potential alpha-amylase inhibitors, several designed molecules showed promising docking scores, indicating effective binding within the receptor active site. ajchem-a.com The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues. ajchem-a.comresearchgate.net For example, in the docking of pyrimidine derivatives with the CDK8 protein, interactions within the binding pocket were observed. nih.gov

Table 1: Molecular Docking Scores of Selected Pyrimidine Derivatives against Alpha-Amylase (1OSE)

Compound Docking Score (kcal/mol)
SD4 -9.4
SD5 -9.2
SD23 -9.1
SD87 -9.0
Acarbose (B1664774) (Standard) -6.9

Data sourced from a study on newer generation pyrimidine derivatives. The negative values indicate the binding affinity, with more negative values suggesting stronger binding. ajchem-a.com

Similarly, docking studies on pyrimidine analogues with other protein targets, such as the main protease (Mpro) of SARS-CoV-2, have revealed key interactions. The co-crystalized ligand in one such study formed five hydrogen bonds with amino acid residues THR26, GLU166, CSY145, and SER144. mdpi.com While these are not this compound, the principles of hydrogen bonding from the pyrimidine nitrogen atoms and the phenolic hydroxyl group are likely to be relevant.

The stability of such protein-ligand complexes can be further investigated using molecular dynamics (MD) simulations, which provide a dynamic view of the interactions over time. hilarispublisher.comnih.gov For example, MD simulations have been used to study the formation and dissociation of insulin-phenol complexes, highlighting the importance of internal friction within the protein. nih.govresearchgate.net

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil). ajchem-a.com This structural similarity suggests the potential for this compound to interact with DNA or RNA. Pyrimidine-derived drugs have been noted for their DNA-binding affinity. mdpi.com However, specific studies detailing the interaction of this compound with nucleic acid structures were not found in the provided search results. Generally, such interactions could involve intercalation between base pairs or binding to the major or minor grooves of DNA. nih.gov The planar aromatic nature of the pyrimidine and phenol (B47542) rings could facilitate intercalative binding, while the hydrogen bonding capacity of the pyrimidine nitrogens and the phenolic hydroxyl group could enable groove binding. ias.ac.in

In Vitro Enzymatic Inhibition/Activation Studies

In vitro assays are crucial for validating the predictions from computational models and for characterizing the biochemical effects of compounds on enzyme activity.

Studies on various phenolic and pyrimidine-containing compounds have demonstrated their potential to modulate the activity of several enzymes. For example, phenolic compounds are known to interact with digestive enzymes like α-amylase and α-glucosidase. nih.gov Kinetic studies of phenolic hydrazide-hydrazones as laccase inhibitors revealed inhibition potencies in the micromolar range, with KI values between 8.0 and 233 µM, and exhibited different modes of enzyme interaction, including mixed and non-competitive inhibition. mdpi.com

A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their in vitro anti-diabetic activity by assessing their ability to inhibit α-amylase. nih.gov One of the most potent compounds, 3l, showed a 72.91% inhibition of α-amylase, which was stronger than the standard drug acarbose (67.92%). nih.gov Another study on 2-sulfonylpyrimidines demonstrated their reactivity towards cysteine residues, with reaction rates being highly dependent on the substituents on the pyrimidine ring. acs.org

Table 2: In Vitro α-Amylase Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound % Inhibition (at a specific concentration) Standard (Acarbose)
3l 72.91 ± 0.14 67.92 ± 0.09%

Data from a study on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

The identification of binding sites is often achieved through a combination of kinetic studies, site-directed mutagenesis, and structural biology techniques. For 2'-5'-oligoadenylate synthetase, photoaffinity cross-linking with radiolabeled azido (B1232118) 2'-5'-oligoadenylate dimers was used to identify two distinct substrate-binding sites corresponding to residues 420-425 and 539-547. nih.gov Mutating residues in these sites led to a near-complete loss of enzyme activity, confirming their functional importance. nih.gov

For pyrimidine derivatives targeting cyclin-dependent kinases (CDKs), X-ray crystallography of inhibitor-CDK2 complexes has provided detailed insights into the binding modes, helping to rationalize the structure-activity relationships (SAR). researchgate.net Similarly, the mechanism of action for some pyrimidine compounds involves the inhibition of enzymes crucial for nucleotide synthesis, such as dihydrofolate reductase (DHFR). The 2,4-diaminopyrimidine (B92962) group, for instance, is known to facilitate interactions with DHFR.

Receptor Binding Assays and Structural Basis of Recognition

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. numberanalytics.com These assays typically involve a radiolabeled ligand that competes with the test compound for binding to the receptor. env.go.jp

Studies on phenolic thieno[2,3-d]pyrimidines have explored their binding to the estrogen receptor α (ERα). chemrxiv.org A radioligand competition binding assay using [3H]-E2 showed that a para-phenol derivative was a significantly more potent ERα ligand than its meta-phenol counterpart. chemrxiv.org Molecular dynamics simulations suggested that the para-phenol derivative formed a more stable ligand-receptor complex. chemrxiv.org

In the context of cannabinoid receptors, pyrimidinyl biphenylureas have been identified as allosteric modulators of the CB1 receptor. nih.gov These compounds were shown to positively modulate the binding of an orthosteric agonist while acting as antagonists of G-protein coupling. nih.gov Functional assays, such as [35S]GTPγS binding, are often used to determine the effect of receptor binding on downstream signaling pathways. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound analogues
Acarbose
2-Sulfonylpyrimidines
Pyrazolo[1,5-a]pyrimidine derivatives
Azido 2'-5'-oligoadenylate dimers
2,4-Diaminopyrimidine
Phenolic thieno[2,3-d]pyrimidines
[3H]-E2 (radiolabeled 17β-estradiol)
Pyrimidinyl biphenylureas
[35S]GTPγS (radiolabeled guanosine (B1672433) 5'-O-(3-thio)triphosphate)
Phenolic hydrazide-hydrazones
Cyclin-dependent kinases (CDKs)
Dihydrofolate reductase (DHFR)
Estrogen receptor α (ERα)
Cannabinoid receptor 1 (CB1)
α-Amylase
α-Glucosidase
Laccase
2'-5'-Oligoadenylate synthetase
SARS-CoV-2 main protease (Mpro)
THR26
GLU166
CSY145
SER144
Cytosine
Thymine

Competitive Ligand Binding Experiments on Isolated Receptors

Competitive ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In these experiments, the test compound's ability to displace a known, often radiolabeled, ligand from its receptor is measured. This provides crucial data points such as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (KB).

Studies on pyrimidinyl biphenyl (B1667301) ureas, which are derivatives of the this compound structure, have identified these compounds as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov In these experiments, various synthesized pyrimidinyl urea (B33335) compounds were tested for their ability to modulate the binding of the orthosteric CB1 agonist [³H]CP55,940 to membranes from cells expressing the receptor. nih.gov The binding affinity (KB) of the allosteric modulators and their effect on orthosteric ligand binding (cooperativity factor, α) were determined. nih.gov

For instance, replacing a pyridine (B92270) ring in a known modulator with a pyrimidine ring was shown to alter binding affinity and enhance the modulation of orthosteric ligand binding. nih.gov This highlights the critical role of the pyrimidine moiety in receptor interaction. The results from these competitive binding assays demonstrated that subtle structural modifications to the pyrimidine scaffold could significantly impact receptor affinity and allosteric modulation. nih.gov

Table 1: Allosteric Parameters of Pyrimidinyl Urea Derivatives at the CB1 Receptor

Data from competitive binding assays using [³H]CP55,940 as the orthosteric ligand on membranes expressing the CB1 receptor. nih.gov The equilibrium dissociation constant (KB) represents the affinity of the allosteric modulator, while the cooperativity factor (α) indicates its effect on agonist binding. An α value greater than 1 suggests positive cooperativity.

CompoundModificationKB (μM)α Value
Compound 7aPyrimidine ring introduction1.5 ± 0.32.8 ± 0.2
Compound 8aIsomeric pyrimidine ring introduction2.3 ± 0.42.5 ± 0.2
Compound 7dSubstitution on phenyl ring0.14 ± 0.023.5 ± 0.2
Compound 8dIsomeric substitution on phenyl ring0.29 ± 0.043.2 ± 0.2

Biophysical Characterization of Receptor-Ligand Interactions

Biophysical techniques provide detailed information on the physical nature of the interaction between a ligand and its target receptor. These methods can reveal binding kinetics, thermodynamics, and structural details of the complex.

One key characteristic is the ligand-receptor residence time. For example, studies on macitentan, a dual endothelin receptor antagonist containing a pyrimidine group, revealed it has a sustained receptor occupancy with a slow dissociation rate (t₁/₂ ~17 minutes) compared to other antagonists. plos.org This slow kinetic behavior leads to insurmountable antagonism, a property where the antagonist's effect cannot be overcome by increasing concentrations of the natural agonist. plos.org

Other biophysical methods, such as electrospray ionization (ESI) mass spectrometry and X-ray crystallography, have been used to characterize the covalent interactions of 2-sulfonylpyrimidines, another class of pyrimidine derivatives. acs.org These studies confirmed the chemo- and regioselective arylation of cysteine residues on a mutant p53 protein. acs.org Mass spectrometry was used to identify the formation of the covalent adduct between the protein and the pyrimidine compound, while X-ray crystallography provided atomic-level detail of the arylation site, confirming the specific interaction. acs.org These techniques are crucial for understanding how pyrimidine-based compounds can act as covalent inhibitors by forming stable bonds with their protein targets. acs.org

Cell-Based Mechanistic Studies (Excluding Efficacy/Toxicity/Clinical Outcomes)

Cell-based assays are critical for understanding how a compound's interaction with its target translates into a cellular response, bridging the gap between molecular binding and biological function.

Investigation of Molecular Pathways and Cellular Signaling Events

Once a ligand binds to its receptor, it can trigger a cascade of intracellular signaling events. Studies on pyrimidine derivatives have elucidated their impact on several key pathways.

In the case of the pyrimidinyl biphenyl ureas that modulate the CB1 receptor, researchers investigated their functional effects on G-protein coupling and downstream signaling. nih.gov Using a [³⁵S]GTPγS binding assay, which measures G-protein activation, it was found that these compounds acted as antagonists, inhibiting the G-protein coupling induced by the agonist CP55,940. nih.gov Furthermore, their effect on extracellular signal-regulated kinase (ERK) phosphorylation, a key downstream signaling event, was examined. The studies showed that while the orthosteric agonist induced ERK phosphorylation in a G-protein-dependent manner, certain pyrimidine derivatives could mediate this signaling via a β-arrestin pathway, demonstrating biased agonism. nih.gov

In another context, pyrimidine derivatives have been developed as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth. researchgate.net Cell-based assays confirmed that these compounds selectively inhibited biomarkers of the mTORC1 and mTORC2 complexes (such as phosphorylation of S6K and AKT S473, respectively) over biomarkers of related pathways like PI3K. researchgate.net This demonstrates the ability to design pyrimidine-based molecules that can precisely target specific nodes within complex cellular signaling networks.

Target Engagement within Defined Cellular Systems

Confirming that a compound reaches and binds to its intended target within the complex environment of a living cell is a crucial step in mechanistic validation. catapult.org.uk Several advanced techniques are employed for this purpose.

The NanoBRET® Target Engagement (TE) assay is a widely used method that measures compound binding in live cells. promega.ca This technology uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target. When an unlabeled test compound enters the cell and binds to the target, it competes with the tracer, leading to a measurable decrease in the BRET signal. promega.ca This allows for the quantitative measurement of compound affinity and occupancy at the target protein in its native cellular environment. promega.ca

Another powerful technique is the Cellular Thermal Shift Assay (CETSA). nih.gov This method relies on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified at different temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has engaged the target protein. catapult.org.uknih.gov These label-free and live-cell approaches are invaluable for confirming that pyrimidine-based compounds successfully engage their intended intracellular targets. catapult.org.uk

Applications of 2 5 Pyrimidinyl Phenol in Materials Science and Advanced Analytical Chemistry

Integration into Functional Materials

The distinct structure of 2-(5-Pyrimidinyl)phenol allows for its incorporation into a variety of functional materials, where it can impart specific catalytic, optical, or electronic properties.

Polymer Science and Polymer-Bound Catalysts

In the field of polymer science, there is a continuous drive to develop functional polymers with tailored properties. One key area is the creation of polymer-supported catalysts, which combine the reactivity of a catalyst with the practical advantages of a solid support, such as easy separation from the reaction mixture and potential for reuse. iupac.orgbiotage.com These systems often involve immobilizing a catalytically active species onto a polymer backbone, frequently made of materials like polystyrene. princeton.eduslideshare.net

While direct, extensive research on incorporating this compound into polymer-bound catalysts is not widely documented, its known catalytic applications suggest significant potential. The compound is recognized as an effective temporary directing group (TDG) that acts as a co-catalyst in metal-catalyzed C-H functionalization reactions. sigmaaldrich.comsigmaaldrich.com This role in promoting site-selectivity in organic synthesis highlights its catalytic utility. sigmaaldrich.com

The structure of this compound is well-suited for immobilization on a polymer support. The phenolic hydroxyl group or the pyrimidine (B1678525) ring could serve as an anchor point for attachment to a functionalized polymer. This would create a solid-phase catalyst with potential applications in continuous flow processes, enhancing efficiency and sustainability in chemical synthesis. princeton.edu

Design of Luminescent Materials and Molecular Sensors (Non-Biological)

Luminescent materials, which emit light upon excitation, are fundamental to various technologies. mdpi.com The design of new organic luminophores often focuses on molecules with tunable emission properties. researchgate.netnih.gov Pyrimidine derivatives are known to be valuable components in luminescent materials due to their electron-deficient nature and coordination capabilities. researchgate.net

The this compound structure combines an electron-donating phenol (B47542) moiety with an electron-accepting pyrimidine ring. This donor-acceptor architecture can facilitate an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often exploited in the design of fluorescent materials with high sensitivity to their local environment. mdpi.comweebly.com This property makes this compound a promising candidate for the development of novel luminescent materials and non-biological molecular sensors. For instance, changes in solvent polarity or the binding of an analyte could perturb the ICT process, leading to a detectable change in the fluorescence color or intensity (a fluorometric response).

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. sci-hub.se The performance of an OLED device relies on the specific functions of different material layers, including hole transport, emission, and electron transport layers. Pyrimidine derivatives are widely utilized in OLEDs, often serving as building blocks for fluorescent emitters, bipolar host materials, and especially as electron-transporting materials (ETMs). researchgate.net The inherent electron-deficient character of the pyrimidine ring facilitates the acceptance and transport of electrons. researchgate.net

Given these established roles for pyrimidine-based compounds, this compound represents a molecule of interest for optoelectronic applications. Its structure could be modified and incorporated into more complex systems designed for use in OLEDs. The combination of the pyrimidine core for electron transport and the phenolic group for further functionalization or tuning of electronic properties makes it a versatile scaffold for creating new materials for next-generation displays and lighting. researchgate.netechemi.com

Role as a Reagent in Analytical Methodologies

In advanced analytical chemistry, the development of selective and sensitive methods for detecting and quantifying chemical species is paramount. This compound offers potential as a specialized reagent in this context.

Chemo-Sensors and Probes for Metal Ion or Small Molecule Detection

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. mdpi.com The structure of this compound contains key features for this purpose: a phenolic hydroxyl group and two nitrogen atoms within the pyrimidine ring. These sites can act as a binding or coordination pocket for metal ions. nih.govrsc.org

Upon binding a metal ion, the electronic structure of the this compound molecule would be altered, potentially leading to a significant change in its photophysical properties. This could manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, providing a clear signal for the presence of the target ion. rsc.org Phenol-based Schiff bases and other phenolic compounds have been successfully employed as selective chemosensors for various metal ions, including Al³⁺ and Cu²⁺. nih.govrsc.org Similarly, this compound-based probes could be developed for environmental monitoring or industrial process control.

Furthermore, the hydrogen-bonding capabilities of the phenol and pyrimidine nitrogens could be exploited for the detection of specific small organic molecules. google.comacs.org

Table 1: Potential Applications of this compound as a Chemosensor

Analyte Class Potential Binding Site(s) Detection Principle Potential Application
Metal Ions (e.g., Al³⁺, Cu²⁺, Zn²⁺) Phenolic -OH and Pyrimidine Nitrogens Chelation-Enhanced Fluorescence (CHEF) or Quenching Environmental water testing, industrial quality control

Derivatization Reagents for Chromatographic or Spectrophotometric Analysis

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for a specific analytical method. researchgate.net This often involves improving volatility for gas chromatography (GC) or enhancing detection for techniques like high-performance liquid chromatography (HPLC) or spectrophotometry. sigmaaldrich.comscielo.br

Phenols are a class of compounds that are frequently targeted for derivatization. sigmaaldrich.comchemcoplus.co.jp While this compound itself can be derivatized for analysis, its properties also make it a candidate to be used as a derivatization reagent. The pyrimidine ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. This property can be leveraged to "tag" other molecules that lack a UV-active group.

By reacting the phenolic hydroxyl group of this compound with a target analyte, the pyrimidinyl moiety is attached, rendering the new derivative detectable by HPLC with a UV detector or by UV-Vis spectrophotometry. jocpr.com This approach expands the range of analytes that can be measured with common and accessible analytical instrumentation.

Table 2: this compound as a Potential Derivatization Reagent

Analytical Technique Purpose of Derivatization Target Analyte Functional Group
HPLC-UV Introduce a UV-active chromophore Carboxylic acids, alkyl halides, etc.

Table of Mentioned Compounds

Compound Name
This compound
Polystyrene
Aluminum (ion)
Copper (ion)

Complexometric Reagents for Selective Quantification

The unique molecular architecture of this compound, which incorporates both a phenol ring and a pyrimidine ring, positions it as a promising candidate for applications in advanced analytical chemistry, particularly as a complexometric reagent for the selective quantification of metal ions. The principle behind this application lies in the ability of the compound to act as a chelating ligand, forming stable, often colored, complexes with various metal cations.

The complexing behavior arises from the presence of electron-donating atoms—specifically, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenolic hydroxyl group. These atoms can coordinate with a central metal ion, forming a stable chelate ring structure. The formation and stability of these metal complexes are fundamental to their use in quantitative analysis. Molecules that bind to metal ions are known as ligands, and those that form multiple bonds with the metal ion are called chelating agents. sips.org.in The reaction between a metal ion (Mⁿ⁺) and a ligand like this compound (L) can be generalized as:

Mⁿ⁺ + xL ⇌ [MLₓ]ⁿ⁺

The stoichiometry of these complexes, typically with a metal-to-ligand ratio of 1:1 or 1:2, and their formation constants are critical parameters that determine the selectivity and sensitivity of an analytical method. sciencescholar.us The stability of these complexes is significantly influenced by factors such as the pH of the solution, which affects the protonation state of the ligand, and the nature of the metal ion itself. digicollections.netuomustansiriyah.edu.iq

Research Findings on Related Pyrimidine Derivatives

While specific quantitative analytical data for this compound is not extensively documented in publicly available literature, research on structurally similar pyrimidine derivatives provides significant insight into its potential applications. Studies on compounds like trimethoprim (B1683648), which also features a pyrimidine core, have demonstrated their ability to form stable complexes with various transition metal ions, making them suitable for spectrophotometric analysis. tsijournals.com

The stability of these complexes often follows the Irving-Williams series, a trend observed for the stability of complexes formed by divalent metal ions of the first transition series. tsijournals.com This series generally dictates the following order of stability: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This predictable order of stability is crucial for developing selective quantification methods, as it allows for the determination of one metal ion in the presence of others by controlling the reaction conditions, such as pH.

A study on the complexation of transition metal ions with the pyrimidine derivative trimethoprim established the formation of 1:2 metal-to-ligand complexes and determined their stability constants using spectrophotometry. tsijournals.com The findings from this study are summarized in the table below and illustrate the selective affinity of pyrimidine-based ligands for certain metal ions, particularly copper(II).

Table 1: Stability Constants of Metal-Trimethoprim Complexes tsijournals.com
Metal IonIonic Radius (Å)Log β (Overall Stability Constant)Wavelength of Max. Absorbance (λmax, nm)Stoichiometry (Metal:Ligand)
Cu²⁺0.7210.686501:2
Fe³⁺0.648.505401:2
Ni²⁺0.786.306201:2
Co²⁺0.795.805801:2
Zn²⁺0.745.205601:2

The data clearly indicates that the stability of the complexes is inversely proportional to the ionic radii of the metal ions, which is consistent with the Irving-Williams order. tsijournals.com The significantly higher stability constant for the copper(II) complex (Log β = 10.68) suggests that ligands like this compound could be highly selective for the quantification of copper ions. tsijournals.com This selectivity is a key requirement for a complexometric reagent, especially for analyzing samples containing multiple metal ions where interference is a common issue. researchgate.net

The formation of colored complexes, as indicated by the distinct λmax values, underpins the use of these compounds in spectrophotometric determination. ijmr.net.in By measuring the absorbance of the solution at the specific λmax of the metal-ligand complex, the concentration of the metal ion can be quantified based on the Beer-Lambert law. The development of such methods would involve optimizing conditions like pH, reagent concentration, and temperature to ensure the complete and selective formation of the desired complex.

Advanced Analytical Methodologies for Detection and Quantification of 2 5 Pyrimidinyl Phenol

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of 2-(5-Pyrimidinyl)phenol from various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) represent the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. theseus.fiakjournals.comresearchgate.net A robust HPLC method for this compound would typically involve a reversed-phase approach, leveraging the compound's aromatic and polar functional groups.

Method development would focus on optimizing the separation by adjusting the mobile phase composition, stationary phase, and other chromatographic parameters. A common starting point is a C18 column, known for its hydrophobic interaction with non-polar parts of the analyte. researchgate.net Given the presence of both a phenol (B47542) and a pyrimidine (B1678525) ring, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic or acetic acid to ensure good peak shape and reproducibility, would be suitable. akjournals.comcabidigitallibrary.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good resolution from any impurities. akjournals.com

For the analysis of structurally similar substituted phenol isomers, columns with alternative selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, have shown excellent performance by providing different solute-stationary phase interactions. thermofisher.com

Validation of the developed HPLC method is essential to ensure its reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.org

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or PFP (for alternative selectivity)Good retention for phenolic compounds; PFP offers enhanced selectivity for aromatic and halogenated compounds. researchgate.netthermofisher.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidCommon mobile phase for reversed-phase chromatography of phenols, ensuring good peak shape. akjournals.com
Elution GradientOptimal separation of the main compound from potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV/Vis Diode Array Detector (DAD) at 270-320 nmPhenolic compounds typically exhibit strong UV absorbance in this range. lcms.cz
Injection Vol. 10 µLStandard injection volume.

Table 2: Representative HPLC Validation Data for a Phenolic Compound Analysis

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (R²) > 0.990.9995
Intra-day Precision (RSD%) < 2%0.8%
Inter-day Precision (RSD%) < 3%1.5%
Accuracy (Recovery %) 80-120%98.5%
LOD Signal-to-Noise Ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.03 µg/mL

This table is illustrative and based on typical validation results for HPLC analysis of phenolic compounds. cabidigitallibrary.org

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Phenols can be analyzed by GC, but often require derivatization to increase their volatility and improve peak shape. epa.gov For this compound, derivatization of the phenolic hydroxyl group, for instance through silylation to form a trimethylsilyl (B98337) (TMS) ether, would likely be necessary. nih.gov GC is commonly coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. epa.gov

Table 3: Proposed GC-MS Method Parameters for Derivatized this compound

ParameterProposed ConditionRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSCommonly used for silylation of phenols. nih.gov
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar columnProvides good separation for a wide range of organic compounds. ajol.info
Carrier Gas Helium at a constant flow of 1 mL/minInert and provides good efficiency.
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to elute derivatized phenols.
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Detection Mass Spectrometry (MS) in full scan or SIM modeProvides structural information and high sensitivity.

Supercritical fluid chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be seen as a hybrid of GC and HPLC and is particularly useful for the rapid analysis of less polar compounds. For phenolic compounds, SFC can offer faster separations compared to HPLC. academicjournals.orgchromatographyonline.com

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Matrices

For the analysis of this compound in complex sample matrices, such as biological fluids or environmental samples, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. jasco-global.comnih.govmdpi.com LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like phenols. The compound is then subjected to fragmentation in the collision cell of the mass spectrometer, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences. jasco-global.commdpi.com

Table 4: Proposed LC-MS/MS Parameters for this compound

ParameterProposed ConditionRationale
LC System UHPLC system for fast and efficient separationProvides high resolution and throughput.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar compounds; the choice of polarity depends on the compound's ability to be protonated or deprotonated.
MS Analyzer Triple Quadrupole (QqQ)The standard for quantitative analysis using MRM.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in complex matrices. jasco-global.com
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compoundThe protonated or deprotonated molecular ion.
Product Ions (Q3) Specific fragment ionsGenerated by collision-induced dissociation (CID) of the precursor ion.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds like this compound. mdpi.comresearchgate.net The phenolic group is readily oxidizable, making it a suitable target for electrochemical detection.

Voltammetric and Amperometric Techniques for Sensitive Quantification

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. wikipedia.org These methods can provide information about the redox properties of this compound and can be used for its quantification. researchgate.net DPV, in particular, is a very sensitive technique that can be used to determine low concentrations of phenolic compounds. researchgate.netnih.gov

Amperometry, where a constant potential is applied and the current is measured over time, can also be used for the detection of this compound, especially in flow systems like HPLC with an electrochemical detector.

The choice of electrode material is critical for the sensitivity and selectivity of the measurement. Glassy carbon electrodes (GCE) are commonly used, and their surface can be modified to enhance the electrochemical response. researchgate.net

Development of Electrochemical Sensors Based on this compound

The development of electrochemical sensors for the specific detection of this compound is a promising area of research. These sensors are typically based on the modification of an electrode surface with materials that can selectively interact with the analyte and enhance its electrochemical signal.

For phenolic compounds, various modifiers have been used, including carbon nanotubes, graphene, metal nanoparticles, and conducting polymers. mdpi.comias.ac.in For instance, a sensor for a pyrazolopyrimidine derivative, which is structurally related to this compound, has been developed using a graphene-oxide-modified screen-printed electrode. oatext.com

Another approach is the development of biosensors, which incorporate a biological recognition element, such as an enzyme. For phenols, enzymes like tyrosinase or laccase can be immobilized on the electrode surface. mdpi.com These enzymes catalyze the oxidation of phenols, and the electrochemical detection of the reaction products allows for sensitive and selective quantification. While a specific sensor for this compound has not been reported, the principles of sensor design for other phenolic and pyrimidine-containing compounds can be readily applied. oatext.comnih.gov

Table 5: Potential Components for an Electrochemical Sensor for this compound

Sensor ComponentMaterial/TechniqueRationale
Transducer Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE)Common and versatile electrode materials. researchgate.netoatext.com
Modifier Graphene Oxide, Carbon Nanotubes, Gold NanoparticlesEnhance surface area and catalytic activity. mdpi.comoatext.com
Recognition Element Molecularly Imprinted Polymer (MIP), Tyrosinase/LaccaseFor enhanced selectivity towards the target analyte. mdpi.com
Detection Technique Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV)High sensitivity for trace analysis. researchgate.netnih.gov
Supporting Electrolyte Phosphate or Acetate (B1210297) BufferTo control the pH, which influences the redox potential of phenols. researchgate.net

Spectroscopic Quantification Methods

Quantitative UV-Vis Spectrophotometry in Solution

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is mathematically expressed as:

A = εbc

where:

A is the absorbance (dimensionless).

ε (epsilon) is the molar absorption coefficient (or molar absorptivity), a constant specific to the compound at a given wavelength (in L mol⁻¹ cm⁻¹). researchgate.net

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the compound (in mol L⁻¹).

For this compound, the UV spectrum is characterized by absorption bands arising from π → π* electronic transitions within the aromatic phenol and pyrimidine rings. Phenolic compounds typically exhibit strong absorption bands in the UV region. nih.gov The precise wavelength of maximum absorbance (λmax) and the molar absorption coefficient are dependent on the solvent used, due to solvent-analyte interactions and pH-dependent equilibria. nih.gov

While specific experimental data for this compound is not extensively documented in publicly available literature, data from the closely related isomer, 2-(2'-hydroxyphenyl)pyrimidine, and its derivatives provide insight into the expected spectral properties. These compounds show absorption maxima in the UV and visible regions that shift based on the electronic nature of substituents on the pyrimidine ring. acs.org For quantification, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentration at a fixed λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration plot.

Table 1: Illustrative UV-Vis Absorption Data for Related 2-(2'-Hydroxyphenyl)pyrimidine Derivatives in CH₂Cl₂

Compound / Derivative Nameλmax (nm)Reference
2-(2'-Hydroxyphenyl)-4,6-diphenylpyrimidine311 acs.org
2-(2'-Hydroxy-5'-methylphenyl)-4,6-diphenylpyrimidine314 acs.org
2-(5'-Bromo-2'-hydroxyphenyl)-4,6-diphenylpyrimidine309 acs.org

Note: This data is for structurally related isomers and is presented to illustrate typical absorption ranges for pyrimidinylphenols. The exact λmax for this compound may differ.

The primary limitations of UV-Vis spectrophotometry include potential interference from other substances in the sample matrix that absorb at similar wavelengths and a lower sensitivity compared to fluorescence methods. mdpi.com

Fluorometric Methods for Trace Analysis and Enhanced Sensitivity

Fluorometry, or fluorescence spectroscopy, is an analytical technique renowned for its exceptional sensitivity, often surpassing that of UV-Vis spectrophotometry by several orders of magnitude, making it ideal for trace analysis. denovix.cominfitek.com The method involves exciting a molecule with light at a specific wavelength, causing it to move to a higher electronic state. Upon returning to the ground state, the molecule emits light (fluorescence) at a longer wavelength. The intensity of this emitted light is, under controlled conditions, directly proportional to the concentration of the fluorescent substance (fluorophore). denovix.com

The fluorescence properties of a molecule are highly dependent on its structure. Many hydroxyphenyl-pyrimidine derivatives, particularly the 2-(2'-hydroxyphenyl)pyrimidine isomers, are known to be weakly fluorescent or non-emissive in solution. acs.orgresearchgate.net This is often due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to a nitrogen atom on the pyrimidine ring in the excited state. researchgate.netnih.gov

However, in the case of This compound , the pyrimidine ring is connected at its 5-position. This structural arrangement spatially separates the phenolic hydroxyl group from the ring's nitrogen atoms, making ESIPT an unlikely deactivation pathway. Consequently, this compound is expected to be significantly more fluorescent than its 2-substituted counterparts.

For quantitative analysis, a fluorometer is used to measure the fluorescence intensity. A calibration curve is generated by plotting the fluorescence intensity of standard solutions against their known concentrations. This method's high sensitivity allows for the quantification of analytes at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt) for highly fluorescent compounds. nih.govmdpi.com

Table 2: General Fluorescence Characteristics for Phenolic Compounds

Analyte TypeTypical Excitation λ Range (nm)Typical Emission λ Range (nm)Key Considerations
Phenolic Compounds250 - 290310 - 420Fluorescence is sensitive to solvent polarity, pH, and temperature. Quenching can occur in the presence of certain ions or dissolved oxygen. mdpi.commdpi.com
Flavins370 - 440500 - 520Often present as natural fluorophores in biological samples. nih.gov

Note: This table provides general ranges for classes of compounds. The specific excitation and emission maxima for this compound must be determined experimentally.

The enhanced sensitivity of fluorometry makes it the preferred method for detecting trace amounts of this compound in environmental samples or biological matrices where concentrations are expected to be very low. However, fluorescence measurements can be susceptible to quenching effects and inner-filter effects at higher concentrations, which can lead to a non-linear response. nih.gov

Future Research Directions and Emerging Paradigms for 2 5 Pyrimidinyl Phenol

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 2-(5-pyrimidinyl)phenol and its derivatives is a primary focus of ongoing research. Traditional synthetic approaches often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts will likely concentrate on the following areas:

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) offers a sustainable and atom-economical approach to constructing the pyrimidine (B1678525) core and introducing the phenolic group in a single synthetic operation. rsc.orgsci-hub.se Iridium-catalyzed MCRs that link alcohols and amidines have shown promise for creating highly substituted and unsymmetrical pyrimidines with the liberation of hydrogen and water as the only byproducts. sci-hub.se

Catalytic C-H Functionalization: Direct C-H functionalization strategies are being explored to forge the carbon-carbon bond between the pyrimidine and phenol (B47542) rings, eliminating the need for pre-functionalized starting materials. sigmaaldrich.com This approach simplifies the synthetic sequence and reduces waste.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, leading to higher yields and purities.

Green Solvents and Catalysts: Research into the use of renewable solvents, such as bio-derived alcohols, and recoverable, non-toxic catalysts is crucial for developing truly sustainable synthetic protocols. snu.edu.in The use of water as a solvent in refluxing conditions has been explored for Biginelli-type reactions to produce tetrahydropyrimidines. rsc.org

A comparative look at traditional versus emerging synthetic strategies highlights the significant potential for improvement in sustainability and efficiency.

Synthetic Strategy Traditional Approach Emerging Paradigm
Reaction Steps Often multi-step with isolation of intermediatesOne-pot, multicomponent reactions
Reagents Stoichiometric and often hazardous reagentsCatalytic amounts of reusable and benign catalysts
Solvents Volatile organic compounds (VOCs)Green solvents (e.g., water, bio-alcohols) or solvent-free conditions
Waste Generation Significant byproduct formationHigh atom economy, minimal waste

Development of Advanced Catalytic Systems Leveraging this compound Ligands

The nitrogen atoms in the pyrimidine ring and the hydroxyl group of the phenol make this compound and its derivatives excellent candidates for use as ligands in catalysis. The electronic properties and steric bulk of these ligands can be fine-tuned through substitution on either the pyrimidine or phenol ring.

Future research in this area is expected to focus on:

Asymmetric Catalysis: Designing chiral this compound-based ligands for enantioselective transformations is a significant area of interest. These ligands could be employed in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions. acs.org

Tandem Catalysis: Developing catalytic systems where a this compound-ligated metal complex can catalyze multiple sequential reactions in a single pot would streamline complex molecular syntheses.

Photoredox Catalysis: The photophysical properties of pyrimidine-containing compounds suggest their potential use as photosensitizers or ligands in visible-light-mediated photoredox catalysis, offering a green alternative to traditional thermal methods. snu.edu.in

Biomimetic Catalysis: Inspired by metalloenzymes, researchers are designing this compound-based complexes that mimic the active sites of enzymes to perform selective oxidations, reductions, and other transformations under mild conditions.

The modular nature of this compound allows for the systematic modification of ligand properties to optimize catalytic performance for specific applications.

Catalyst Component Function Potential Modifications
Pyrimidine Ring Metal coordination, electronic tuningIntroduction of electron-donating or -withdrawing groups
Phenolic Group Metal coordination, proton transferAlteration of acidity (pKa) through substitution
Substituents Steric control, chiralityIntroduction of bulky groups or chiral auxiliaries

Design of Next-Generation Functional Materials Incorporating this compound

The unique electronic and structural features of this compound make it an attractive building block for the creation of novel functional materials. The electron-deficient nature of the pyrimidine ring, coupled with the electron-donating potential of the phenol, can give rise to interesting photophysical and electronic properties. researchgate.net

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are being investigated as components of emitting layers, host materials, and electron-transporting layers in OLEDs due to their high electron-accepting properties. researchgate.net Future work will focus on designing this compound-based materials with improved efficiency, stability, and color purity for next-generation displays and lighting.

Sensors: The ability of the this compound scaffold to coordinate with metal ions and other analytes can be harnessed to develop highly sensitive and selective chemical sensors. Changes in fluorescence or color upon binding can be used for detection.

Metal-Organic Frameworks (MOFs): Using this compound derivatives as organic linkers in the construction of MOFs can lead to materials with tailored porosity, catalytic activity, and guest-binding properties for applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid, anisotropic structure of certain this compound derivatives could be exploited to create new liquid crystalline materials with applications in displays and optical devices.

Uncovering Undiscovered Mechanistic Aspects of its Reactivity and Transformations

A deeper understanding of the fundamental reactivity and reaction mechanisms of this compound is essential for its rational application in synthesis and materials science. While some reaction pathways are established, many mechanistic details remain to be elucidated.

Key areas for future mechanistic investigation include:

Tautomerism and Isomerization: A thorough study of the tautomeric equilibria (e.g., keto-enol tautomerism) and rotational isomers of this compound and its derivatives under various conditions is needed to understand their reactivity and spectroscopic properties.

Excited-State Dynamics: Probing the excited-state properties and photochemical reaction pathways of this compound will be crucial for its application in photoredox catalysis and as a photostabilizer or photosensitizer. researchgate.net

Reaction Intermediates: The use of advanced spectroscopic techniques (e.g., time-resolved spectroscopy) and computational modeling can help to identify and characterize transient intermediates in reactions involving this compound, providing valuable insights into reaction mechanisms. researchgate.net

Theoretical Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting the reactivity, selectivity, and electronic properties of this compound derivatives, guiding experimental design. researchgate.net

Integration into Multidisciplinary Research Platforms for Chemical Innovation

The versatility of this compound positions it as a valuable molecular scaffold for integration into broader, multidisciplinary research platforms aimed at addressing complex scientific challenges.

Future paradigms will likely involve:

Chemical Biology: The development of this compound-based probes and labels for studying biological processes is a promising area. Its ability to interact with biomolecules could be exploited for imaging, sensing, and therapeutic applications. For instance, pyrimidine derivatives have been explored as inhibitors of protein-protein interactions. nih.gov

Drug Discovery: The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. google.com Future research will involve the synthesis and screening of libraries of this compound derivatives to identify new lead compounds for various diseases.

Supramolecular Chemistry: The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an ideal building block for the construction of complex supramolecular assemblies, such as self-healing polymers, molecular machines, and smart materials.

Combinatorial Chemistry: High-throughput synthesis and screening of this compound libraries will accelerate the discovery of new catalysts, materials, and bioactive molecules.

By fostering collaboration between chemists, biologists, materials scientists, and engineers, the full potential of this compound as a cornerstone for chemical innovation can be realized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-pyrimidinyl)phenol, and how are reaction conditions optimized?

  • Answer: The synthesis typically employs nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine (e.g., 5-bromopyrimidine) and phenol under basic conditions. Sodium hydride or NaNH₂ is used to deprotonate phenol, enhancing its nucleophilicity . Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields (up to 20% increase) by enabling rapid heating and uniform energy distribution . Key parameters to optimize include temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (pyrimidine:phenol ≈ 1:1.2).

Q. How is this compound characterized to confirm its structure and purity?

  • Answer: Characterization involves:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify aromatic proton environments and substituent positions .
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks and isotopic patterns.
  • HPLC: For purity assessment (>95% purity is standard for research-grade material) .
  • X-ray Crystallography: Optional for definitive structural elucidation, particularly if novel derivatives are synthesized .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer: Electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring decrease electron density, slowing SNAr reactions but enhancing oxidative coupling efficiency. Conversely, electron-donating groups (e.g., -OCH₃) on the phenol moiety increase nucleophilicity, favoring substitution at the 5-position . For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids require precise control of pH (7–9) to avoid deprotonation of the phenolic -OH, which can deactivate the catalyst .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

  • Answer: Common byproducts include di-substituted pyrimidines and oxidized phenol derivatives. Strategies include:

  • Temperature Gradients: Slow heating (2°C/min) to prevent thermal decomposition .
  • Protecting Groups: Temporarily blocking the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups before functionalizing the pyrimidine ring .
  • Catalytic Additives: CuI or KI to suppress homo-coupling during cross-coupling reactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Methodological solutions include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Metabolic Stability Assays: Use liver microsomes to evaluate if differences in CYP450 metabolism affect activity .
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., alkyl chain length on the phenol) to isolate key pharmacophores .

Q. What advanced techniques elucidate the interaction mechanisms of this compound with biological targets?

  • Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) to enzymes like kinases or oxidoreductases .
  • Molecular Dynamics (MD) Simulations: Model hydrogen bonding between the phenolic -OH and active-site residues (e.g., Asp/Lys in PKA kinases) .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.